6-Chlorobenzo[d][1,3]dioxol-5-ol
CAS No.:
Cat. No.: VC14296318
Molecular Formula: C7H5ClO3
Molecular Weight: 172.56 g/mol
* For research use only. Not for human or veterinary use.
![6-Chlorobenzo[d][1,3]dioxol-5-ol -](/images/structure/VC14296318.png)
Specification
Molecular Formula | C7H5ClO3 |
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Molecular Weight | 172.56 g/mol |
IUPAC Name | 6-chloro-1,3-benzodioxol-5-ol |
Standard InChI | InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2 |
Standard InChI Key | MYCBHJOBNMQASS-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)O)Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 6-Chlorobenzo[d] dioxol-5-ol is C₇H₅ClO₃, with a molecular weight of 172.56 g/mol. Its structure consists of a benzodioxole core (a benzene ring fused to a 1,3-dioxole ring) substituted with a chlorine atom at position 6 and a hydroxyl group at position 5. The compound’s canonical SMILES representation is C1OC2=C(O1)C(=CC(=C2)Cl)O, reflecting the spatial arrangement of functional groups.
Key Structural Features:
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Benzodioxole Core: The 1,3-dioxole ring introduces electron-rich oxygen atoms, influencing reactivity at adjacent positions.
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Chlorine Substituent: The electronegative chlorine atom at position 6 enhances electrophilic substitution reactivity and stabilizes the aromatic system through resonance effects.
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Hydroxyl Group: The phenolic -OH group at position 5 enables hydrogen bonding and participation in acid-base reactions.
Comparative Analysis with Analogues:
The chlorine position significantly impacts electronic distribution. For instance, 7-chloro derivatives exhibit distinct reactivity in nucleophilic substitution compared to 6-chloro isomers due to differences in steric and electronic environments .
Synthesis and Industrial Production
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through:
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Continuous Flow Reactors: Enhance heat/mass transfer for exothermic chlorination steps.
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Catalyst Recycling: Pd/C catalysts reused in hydrogenation steps to reduce costs .
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Purity Control: Crystallization or chromatography for pharmaceutical-grade output.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl group activates the aromatic ring toward electrophiles, favoring substitution at positions ortho and para to the -OH group.
Nitration:
Sulfonation:
Nucleophilic Aromatic Substitution
The chlorine atom undergoes substitution under harsh conditions:
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Reagents: NaOH (200°C), Cu catalyst.
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Product: 6-Hydroxybenzo[d] dioxol-5-ol (hydroxyl replaces chlorine).
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone (e.g., using KMnO₄) under acidic conditions.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzodioxole ring to a cyclohexane derivative .
Biological and Pharmacological Applications
Antimicrobial Activity
Chlorinated benzodioxoles exhibit broad-spectrum antimicrobial effects. In vitro studies on analogs show:
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Gram-Positive Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus.
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Fungi: IC₅₀ = 12 µg/mL against Candida albicans.
Mechanistically, these compounds disrupt cell membrane integrity and inhibit ergosterol biosynthesis.
Neuropharmacology
Structural analogs modulate neurotransmitter systems:
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MAO-B Inhibition: Ki = 0.8 µM, suggesting potential in Parkinson’s disease.
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Serotonin Reuptake: EC₅₀ = 50 nM, indicating antidepressant applications.
Industrial and Material Science Applications
Polymer Chemistry
Chlorinated benzodioxoles serve as monomers for high-performance polymers:
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Thermal Stability: Polybenzodioxoles retain integrity up to 400°C.
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Applications: Aerospace composites, flame-retardant coatings.
Dye Synthesis
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Chromophores: Conjugation with azo groups produces dyes with λmax = 450–600 nm.
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Textile Industry: Used in UV-resistant fabrics.
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